molecular formula C11H15NO B1453572 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 1179255-66-3

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B1453572
CAS No.: 1179255-66-3
M. Wt: 177.24 g/mol
InChI Key: LUNDWBGKMFHRAO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral tetrahydronaphthalene derivative characterized by an aminomethyl (-CH₂NH₂) substituent at the C2 position. This compound is of significant interest in medicinal chemistry and catalysis due to its structural rigidity and stereochemical versatility. It serves as a precursor for HIV protease inhibitors and chiral catalysts in asymmetric synthesis . Key synthetic routes include enzymatic kinetic resolution and chemical reduction of ketone intermediates, often requiring enantioselective methods to isolate specific stereoisomers (e.g., cis or trans) .

Properties

IUPAC Name

2-(aminomethyl)-3,4-dihydro-1H-naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-11(13)6-5-9-3-1-2-4-10(9)7-11/h1-4,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNDWBGKMFHRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179255-66-3
Record name 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
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Preparation Methods

Starting Material and Initial Functionalization

  • Starting compound: 6-hydroxy-1-tetralone is commonly used as the key precursor.
  • Halogenation and amination: The ketone is treated with 2-bromo-2-methylpropanamide under basic conditions, followed by hydrolysis to yield an intermediate amide.
  • Diazotization and halogen exchange: The amide intermediate undergoes diazotization with sodium nitrite in hydrobromic acid, followed by treatment with cuprous bromide to afford a bromo-substituted intermediate.

Suzuki Coupling and Mannich Reaction

  • The bromo intermediate is subjected to Suzuki coupling with phenylboronic acid or 2-methoxyphenylboronic acid to introduce aryl substituents.
  • Subsequent Mannich reactions with formaldehyde and amines introduce the aminomethyl group at the 2-position of the tetrahydronaphthalene ring.
  • These steps yield key intermediates that are further transformed into the target compound.

Reductive Amination and Protection Strategies

  • Reductive amination is employed to convert aldehyde intermediates to the corresponding amines.
  • Protecting groups such as Boc (tert-butoxycarbonyl) are used to safeguard amine functionalities during multi-step synthesis.
  • Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free amine.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Halogenation 2-bromo-2-methylpropanamide, base Amide intermediate
2 Diazotization & Bromination NaNO₂, HBr, CuBr, ice bath Bromo-substituted tetrahydronaphthalene
3 Suzuki Coupling Phenylboronic acid, Pd catalyst Aryl-substituted intermediate
4 Mannich Reaction Formaldehyde, amine, acidic/basic conditions Aminomethylated intermediate
5 Reductive Amination NaBH(OAc)₃ or LiAlH₄ Aminomethyl tetrahydronaphthalen-2-ol
6 Deprotection Trifluoroacetic acid Final free amine product

Detailed Research Findings

  • Synthesis from 6-hydroxy-1-tetralone: The key intermediate 6-hydroxy-1-tetralone is functionalized through halogenation and Suzuki coupling to introduce aryl groups, which influence biological activity and selectivity of the final compounds.
  • Mannich reaction efficiency: The Mannich reaction is a critical step for installing the aminomethyl group at the 2-position, proceeding smoothly under mild conditions to give good yields of the aminomethylated products.
  • Reductive amination and stereochemical control: Reductive amination using sodium triacetoxyborohydride or lithium aluminum hydride allows for the selective formation of the amine, with potential for enantioselective synthesis when chiral catalysts are employed.
  • Protecting group strategies: Boc protection and deprotection steps are widely used to manage amine reactivity during synthesis, ensuring high purity and yield of the final amine product.

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Halogenation + Suzuki Coupling Allows introduction of diverse aryl groups; modular Requires palladium catalysts; multi-step
Mannich Reaction Direct installation of aminomethyl group; mild Sensitive to reaction conditions; side reactions possible
Reductive Amination High selectivity; compatible with various aldehydes Use of strong reducing agents; potential over-reduction
Protection/Deprotection Protects sensitive amine groups; improves yields Additional steps increase synthesis time

Summary Table of Key Intermediates and Yields

Compound ID Description Yield (%) Melting Point (°C) Reference
6-hydroxy-1-tetralone (1) Starting material - -
Amide intermediate (2) From halogenation and hydrolysis 60 128.8–131.2
Bromo intermediate (3) Diazotization and CuBr treatment 31 -
Aryl-substituted intermediate (4,7) Suzuki coupling products Not specified -
Aminomethylated intermediate (5,8) Mannich reaction products Not specified -
Final amine (this compound) Deprotected amine product Good yields reported -

Notes on Enantioselective Synthesis

  • Enantioselective methods have been developed for related tetrahydronaphthalen-2-amine derivatives using asymmetric catalysts during reduction steps, enabling access to chiral amines important for pharmaceutical applications.
  • Such approaches involve catalytic hydrogenation or asymmetric reduction of prochiral intermediates in solvents optimized for selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(Formylmethyl)-1,2,3,4-tetrahydronaphthalen-2-one, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the tetrahydronaphthalenol moiety can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol with structurally related tetrahydronaphthalene derivatives, focusing on synthesis, stereochemistry, and applications.

Structural Analogues and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method Applications References
This compound C₁₁H₁₅NO 177.24 Chiral aminomethyl group; enantioselective synthesis via lipases Enzymatic kinetic resolution HIV protease inhibitors, catalysts
(1R,2R)-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol C₁₀H₁₃NO 163.22 (1R,2R) stereoisomer; stored at 2–8°C Chiral reduction of ketones Pharmaceutical intermediates
2-Aminotetralin (1,2,3,4-tetrahydro-2-naphthalenamine) C₁₀H₁₃N 147.2 Free amine; liquid at room temperature; soluble in DMSO Direct amination or reduction Neurological research
1,2,3,4-Tetrahydro-2-naphthol (β-Tetralol) C₁₀H₁₂O 148.2 Simple alcohol; no nitrogen substituent NaBH₄ reduction of ketones Solvent, intermediate in syntheses
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol C₁₀H₁₁FO 166.19 Fluorine substituent; enhanced electronic properties Halogenation of tetralone precursors Bioactive compound development
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride C₁₀H₁₄ClNO 199.68 Hydrochloride salt; improved stability Acidic workup of free amine Pharmaceutical formulations

Physical and Chemical Properties

  • Solubility: Hydrochloride salts (e.g., C₁₀H₁₄ClNO) exhibit higher aqueous solubility than free bases.
  • Stability: Enzymatically resolved isomers (e.g., cis- and trans-1-amino derivatives) require stringent storage conditions (2–8°C) to prevent racemization, whereas β-Tetralol is stable at room temperature .

Biological Activity

2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol (CAS No. 1179255-66-3) is a chemical compound with notable biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO, with a molecular weight of 177.25 g/mol. Its structure includes a tetrahydronaphthalene moiety with an amino group that contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit significant antitumor properties. For instance, a study evaluated the in vitro antitumor activity of various synthesized compounds derived from tetrahydronaphthalene structures. The results highlighted that certain derivatives displayed IC50_{50} values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically, compounds with structural similarities to this compound demonstrated promising efficacy against various cancer cell lines .

CompoundIC50_{50} (µg/mL)Reference
Doxorubicin37.5
Compound A12.5
Compound B10

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. A study indicated that tetrahydronaphthalene derivatives could protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic signaling cascades . This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Antioxidant Activity : The compound may enhance the cellular antioxidant defense system by increasing the levels of endogenous antioxidants.
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth : By targeting specific signaling pathways involved in tumor proliferation and survival.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several analogs of tetrahydronaphthalene and tested their anticancer efficacy on human cancer cell lines. The study found that one specific analog exhibited an IC50_{50} value significantly lower than traditional chemotherapeutics, indicating a higher potency against cancer cells .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models demonstrated that administration of this compound improved cognitive function and reduced markers of oxidative stress in models of Alzheimer's disease. This suggests a protective role against neurodegeneration .

Q & A

Basic Research Question

  • 1H/13C NMR analysis : Key signals include the hydroxyl proton (δ ~1.5–2.5 ppm, broad) and aminomethyl protons (δ ~2.8–3.5 ppm). Coupling constants (J values) between adjacent hydrogens on the tetrahydronaphthalene ring help confirm chair or boat conformations .
  • 2D techniques : NOESY or COSY can identify spatial proximity between the aminomethyl group and the hydroxyl group, critical for verifying stereochemistry .
  • Reference data : Compare shifts with structurally similar compounds, such as 1,2,3,4-tetrahydro-2-naphthol (δ 6.7–7.2 ppm for aromatic protons) .

What advanced computational methods predict the stereochemical outcomes of this compound synthesis?

Advanced Research Question

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity in catalytic steps. For example, B3LYP/6-31G* calculations optimize spatial arrangements of intermediates .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, crucial for polar protic solvents (e.g., ethanol/water mixtures) used in hydroxylation or amination .
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide functionalization strategies, as demonstrated in anticancer tetrahydronaphthalene derivatives .

How can contradictory mass spectrometry (MS) data for this compound be resolved?

Advanced Research Question

  • High-Resolution MS (HRMS) : Resolves isobaric interferences. For example, a molecular ion at m/z 191.1312 (C11H15NO) distinguishes the target compound from isomers .
  • Fragmentation patterns : The aminomethyl group typically cleaves to produce a base peak at m/z 148 (C10H12O+), consistent with tetrahydronaphthalen-ol fragments .
  • Cross-validation : Pair MS with IR spectroscopy to confirm functional groups (e.g., O-H stretch at ~3200 cm⁻¹ and N-H at ~3350 cm⁻¹) .

What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Advanced Research Question

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization, as seen in octahydronaphthalen-ol syntheses .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, achieving >90% enantiomeric excess (ee) .
  • Chiral chromatography : Employ cellulose-based CSPs (Chiralpak®) for preparative separation, validated via polarimetry or circular dichroism .

How do substituents on the tetrahydronaphthalene ring influence the compound’s bioactivity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) studies : Fluorine or methyl groups at position 6 enhance metabolic stability, as shown in fluorinated tetrahydronaphthalen-ol analogs .
  • Hydrogen-bonding networks : The hydroxyl group’s position affects binding to targets like G-protein-coupled receptors (GPCRs), with free OH groups improving affinity .
  • Aminomethyl modifications : Bulky substituents (e.g., isopropyl) reduce cytotoxicity in cancer cell lines, as observed in related N-phenyltetrahydronaphthalene derivatives .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage conditions : Keep under inert gas (N2/Ar) at –20°C to prevent oxidation of the hydroxyl and amine groups .
  • Solvent selection : Dissolve in anhydrous DMSO or ethanol to avoid hydrolysis; aqueous buffers (pH 7–8) stabilize the compound for biological assays .
  • Safety protocols : Follow GHS guidelines for amines (H315/H319) and use fume hoods during synthesis, as advised in tetrahydronaphthalene safety data sheets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 2
Reactant of Route 2
2-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-2-ol

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